1-(4-(3-Fluoropiperidin-1-YL)phenyl)propan-1-one
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Overview
Description
1-(4-(3-Fluoropiperidin-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C14H18FNO It is a fluorinated derivative of piperidine, a heterocyclic amine
Preparation Methods
The synthesis of 1-(4-(3-Fluoropiperidin-1-YL)phenyl)propan-1-one typically involves multiple steps of organic synthesis. The process generally starts with the preparation of the piperidine ring, followed by the introduction of the fluorine atom and the phenyl group. The final step involves the formation of the propanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
1-(4-(3-Fluoropiperidin-1-YL)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(3-Fluoropiperidin-1-YL)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-(3-Fluoropiperidin-1-YL)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, potentially leading to significant biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
1-(4-(3-Fluoropiperidin-1-YL)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a fluoropiperidine moiety, leading to different chemical and biological properties.
1-[(1-Benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol: This compound has a benzylpiperidine and a fluorophenyl group, which may result in different applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18FNO |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
1-[4-(3-fluoropiperidin-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C14H18FNO/c1-2-14(17)11-5-7-13(8-6-11)16-9-3-4-12(15)10-16/h5-8,12H,2-4,9-10H2,1H3 |
InChI Key |
OFRITKOEWBZENS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCCC(C2)F |
Origin of Product |
United States |
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